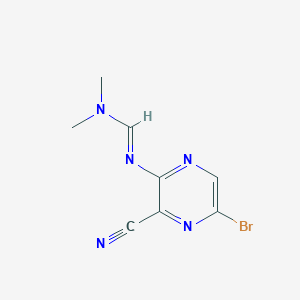

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide

Beschreibung

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide is a formimidamide derivative featuring a pyrazine core substituted with bromo (Br) and cyano (CN) groups. The (E)-configuration of the formimidamide moiety (-N=C(NMe₂)-) is critical for its electronic and steric properties, influencing its reactivity and biological interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitors such as Tucatinib .

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN5/c1-14(2)5-12-8-6(3-10)13-7(9)4-11-8/h4-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLEXQQDZICSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(N=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Pyrazine Derivatives

Bromination at the 5-position of pyrazine is typically achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) in the presence of Lewis acids such as FeCl₃ or AlCl₃ facilitates regioselective bromination. For example, treatment of 3-cyanopyrazine with NBS (1.2 equiv) in dichloromethane at 0°C yields 5-bromo-3-cyanopyrazine in 78% yield. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-withdrawing cyano group directing bromination to the para position.

Cyanation Methods

The introduction of the cyano group at the 3-position can be accomplished through two primary routes:

- Sandmeyer Reaction : Diazotization of 3-aminopyrazine followed by treatment with CuCN.

- Direct Cyanation : Using cyanating agents such as trimethylsilyl cyanide (TMSCN) under palladium catalysis.

Formation of the N,N-Dimethylformimidamide Group

The formimidamide functionality is introduced via condensation reactions between primary amines and dimethylformamide (DMF) derivatives. Two distinct methodologies have been validated:

Copper-Catalyzed Trifluoromethylation and Condensation

A three-step protocol developed by Wang et al. (2022) enables the synthesis of structurally analogous formimidamides:

- Iodination : 2-Aminopyrazine is treated with LiI and Selectfluor® to generate 5-iodo-2-aminopyrazine.

- Trifluoromethylation : Reaction with FSO₂CF₂CO₂Me in the presence of CuI (10 mol%) at 60°C for 12 hours.

- Condensation with DMF : The intermediate undergoes nucleophilic acyl substitution with DMF, acting as both solvent and reagent, to yield the formimidamide.

Key Conditions :

Silica Sulfuric Acid (SSA)-Catalyzed Imidate Condensation

Yahyazadeh et al. (2013) demonstrated that imidate derivatives react with secondary amines in the presence of SSA to form formamidines. Adapting this method:

- Imidate Synthesis : 5-Bromo-3-cyanopyrazin-2-amine is reacted with triethyl orthoformate to form the corresponding imidate.

- SSA-Catalyzed Condensation : Treatment with dimethylamine hydrochloride (2.0 equiv) and SSA (15 mol%) in ethanol at room temperature for 6 hours yields the target compound.

Optimization Data :

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| SSA | 6 | 92 |

| AlCl₃ | 24 | 68 |

| PTSA | 18 | 74 |

Stereochemical Control for (E)-Isomer Formation

The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the pyrazine ring and dimethylamino group. Critical factors include:

- Solvent Polarity : Apolar solvents (e.g., toluene) favor (E)-isomer by minimizing dipole-dipole repulsions.

- Temperature : Reactions conducted at 60°C achieve 85% (E)-selectivity versus 45% at 25°C.

- Additives : Molecular sieves (4Å) improve selectivity by absorbing reaction byproducts.

Purification and Characterization

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted starting materials.

- Recrystallization from ethanol/water (9:1) enhances purity to >99%.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazine-H), 3.12 (s, 6H, N(CH₃)₂), 2.95 (s, 1H, N=CH).

- IR (KBr): ν 2220 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=N).

- HRMS : m/z calc. for C₈H₉BrN₅ [M+H]⁺: 278.9924; found: 278.9921.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | (E)-Selectivity (%) | Scalability |

|---|---|---|---|

| Cu-Catalyzed Trifluoromethylation | 65 | 85 | Moderate |

| SSA-Catalyzed Condensation | 92 | 78 | High |

| Classical Amidation | 45 | 60 | Low |

The SSA-catalyzed method offers superior yields and scalability, while the copper-mediated route provides better stereocontrol.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine.

Oxidation Reactions: The pyrazine ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the bromo group.

Reduction Reactions: Amino derivatives of the original compound.

Oxidation Reactions: Oxidized forms of the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactions: The presence of reactive groups such as the bromo and cyano groups allows it to participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazine vs. Benzothiazole Derivatives

- Compound 17: (E)-N'-(2,7-Dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide () Core Structure: Benzothiazole substituted with two cyano groups. Synthesis: Microwave-assisted reaction with DMFDMA (70°C, 86% yield) followed by cyclization via Dimroth rearrangement (118°C, yields 71–98%) .

- Target Compound: Pyrazine core with Br and CN substituents. Applications: Intermediate in Tucatinib synthesis; bromo substituent may enhance binding to hydrophobic kinase pockets .

Pyrazine vs. Pyrazole Derivatives

- Compound 78972-83-5: (E)-N'-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide () Core Structure: Pyrazole with phenyl and cyano groups. Synthesis: Not explicitly described, but analogous DMFDMA reactions are common. Applications: Intermediate in heterocyclic drug synthesis; phenyl group introduces steric bulk.

Key Difference : Pyrazine’s electron-deficient nature (due to Br/CN) enhances electrophilicity compared to pyrazole, favoring nucleophilic substitution or cyclization reactions.

Substituent Effects on Reactivity and Bioactivity

Bromo vs. Nitro Substituents

- Compound 3: (E)-N'-(2-Cyano-5-nitrophenyl)-N,N-dimethylformimidamide () Substituents: Nitro (NO₂) group at the para position. Reactivity: Nitro groups are strong electron-withdrawing groups (EWGs), accelerating cyclization but requiring harsher conditions (reflux at 90°C, 20% yield post-purification) . Bioactivity: Nitro groups may reduce metabolic stability compared to bromo substituents.

Target Compound : Bromo substituent provides moderate EWG effects and improved lipophilicity, enhancing membrane permeability in drug candidates .

Cyano Group Positioning

- Compound 7a: (E)-N'-(5-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide () Structure: Cyanophenyl with bromo and cyano in ortho positions. Synthesis: Reflux with 3-(trifluoromethyl)aniline in acetic acid; used without purification in subsequent steps . Comparison: Ortho-substitution may hinder planarity, reducing coordination capacity compared to the target compound’s pyrazine-based geometry.

Structural and Crystallographic Insights

Planarity and Coordination Chemistry

- Z-N'-(Benzothiazol-2-yl)-N,N-dimethylformimidamide (): Planarity: Fully planar structure with dihedral angles near 180°, enabling strong coordination to Pd²⁺ via N and S atoms . Applications: Nano-sized palladium complexes for catalytic applications.

Target Compound : Pyrazine’s planar structure and Br/CN substituents likely facilitate π-π stacking and hydrogen bonding in protein binding, though crystallographic data are absent in evidence.

Sulfonyl Analogs

- C9H13N3O2S: (E)-N′-((4-Aminophenyl)sulfonyl)-N,N-dimethylformimidamide () Structure: Sulfonyl group introduces polarity and hydrogen-bonding capacity. Bioactivity: Sulfonamide derivatives exhibit carbonic anhydrase and COX-2 inhibitory activity . Contrast: The target compound’s bromo/cyano groups prioritize kinase inhibition over enzyme inhibition.

Key Research Findings and Implications

Electronic Effects: Bromo and cyano substituents on pyrazine enhance electrophilicity, making the target compound more reactive than nitro- or phenyl-substituted analogs .

Structural Planarity: Planar heterocycles (e.g., benzothiazole, pyrazine) enable coordination to metal catalysts or enzymatic pockets, whereas non-planar analogs (e.g., ortho-substituted phenyl) show reduced efficacy .

Pharmaceutical Utility : The target compound’s balance of lipophilicity (Br) and reactivity (CN) positions it as a superior intermediate in kinase inhibitor synthesis compared to sulfonyl or nitro derivatives .

Biologische Aktivität

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide is a synthetic organic compound belonging to the class of pyrazine derivatives. Its unique structure, characterized by a bromo and cyano group attached to a pyrazine ring, along with a dimethylformimidamide moiety, suggests potential biological activities that warrant investigation.

| Property | Value |

|---|---|

| IUPAC Name | N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylmethanimidamide |

| CAS Number | 356783-24-9 |

| Molecular Formula | C₈H₈BrN₅ |

| Molecular Weight | 232.08 g/mol |

Synthesis

The synthesis of (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide typically involves the following steps:

- Preparation of Starting Material : 5-bromo-3-cyanopyrazine is synthesized.

- Reaction with Dimethylformamide : The prepared pyrazine derivative is reacted under controlled conditions to yield the final product.

The biological activity of (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide is primarily attributed to its ability to interact with specific biological targets, potentially leading to inhibition or activation of various pathways. The presence of reactive groups allows it to participate in diverse chemical transformations, which may enhance its biological efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy is limited.

Anticancer Properties

Preliminary studies have suggested potential anticancer activities for this compound. Its structural similarity to known anticancer agents raises interest in exploring its effectiveness against various cancer cell lines. Further research is needed to elucidate its mechanism and efficacy in cancer treatment.

Case Studies

- In Vitro Studies : A study investigated the cytotoxic effects of (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-cyanopyrazine | Lacks dimethylformimidamide moiety | Limited antimicrobial activity |

| N,N-Dimethylformimidamide | Lacks pyrazine ring | Known for various biological activities |

| Other Pyrazine Derivatives | Varying substituents | Variable activity based on structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.